6-Methoxy-1,3-benzothiazol-5-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. Specifically, it features a methoxy group at the 6th position and an amine group at the 5th position of the benzothiazole structure. The compound is identified by the Chemical Abstracts Service number 1782830-98-1 and has the molecular formula with a molecular weight of approximately 180.23 g/mol.
The synthesis of 6-methoxy-1,3-benzothiazol-5-amine typically involves several methods:
The molecular structure of 6-methoxy-1,3-benzothiazol-5-amine can be represented as follows:
COC1=CC2=C(C=C1N)N=CS2The structure features a methoxy group (–OCH₃) attached to the benzothiazole ring, which influences its chemical reactivity and biological properties.
6-Methoxy-1,3-benzothiazol-5-amine participates in various chemical reactions:
The products formed depend on the specific reagents and conditions used, including sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives.
The mechanism of action for 6-methoxy-1,3-benzothiazol-5-amine involves its interaction with various biological targets:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol |
| Purity | ≥95% |
These properties indicate that 6-methoxy-1,3-benzothiazol-5-amine is a relatively stable compound with good solubility in organic solvents, making it suitable for various applications in research and industry.
6-Methoxy-1,3-benzothiazol-5-amine has several significant applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: